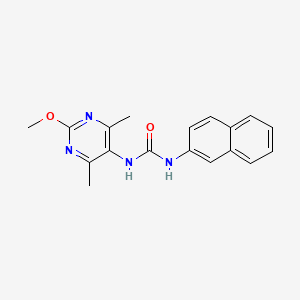

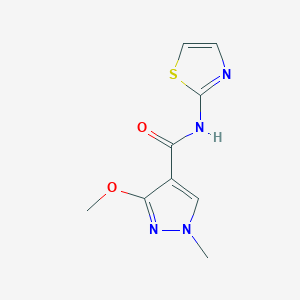

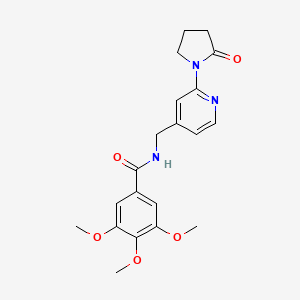

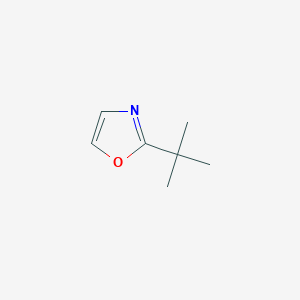

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of the related compound discussed in paper , the synthesis involved characterizing the compound using NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG, with the structure confirmed by single crystal X-ray diffraction studies. Although the exact synthesis route for "3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide" is not provided, similar synthetic strategies may be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For instance, the related compound in paper had a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation. Such structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclization reactions, which can be utilized to modify their structure and enhance their biological activity. The synthesis of related compounds, as mentioned in papers and , involves the formation of amide bonds and the introduction of different substituents to the pyrazole core, which can significantly affect the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and crystalline structure, can be characterized using techniques like X-ray crystallography, thermal analysis, and solubility studies. For example, the compound in paper was found to be thermally stable up to 190°C. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a role in the compound's stability and solubility, as discussed in paper .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide , was synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, TG-DTG, and single-crystal X-ray diffraction studies. This compound exhibited thermal stability up to 190°C and was analyzed for its intermolecular interactions and non-linear optical properties, suggesting potential applications in material science and optical devices (Kumara et al., 2018).

Potential Applications

Research into pyrazolo[1,5-a]pyrimidine derivatives derived from reactions involving similar pyrazole carboxamides indicates the exploration of their cytotoxic activities against various cancer cell lines. Such studies suggest the therapeutic potential of these compounds in developing anticancer agents (Hassan et al., 2014).

In another study, the synthesis of novel 3-quinoline carboxamides showed optimization as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules exhibit potent inhibitory activity, highlighting the compound's relevance in probing ATM inhibition in vivo, which is crucial for understanding and treating conditions related to DNA damage response pathways (Degorce et al., 2016).

Chemical Properties and Reactions

- The study on solvent-controlled, site-selective N-alkylation reactions of azolo-fused ring heterocycles, including pyrazolo[3,4-d]pyrimidines, explores the influence of solvent on the reaction outcome. This research demonstrates the importance of solvent choice in directing the site selectivity of alkylation, which is significant for the synthesis of structurally complex heterocyclic compounds (Bookser et al., 2018).

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h3-5H,1-2H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBUMLOSCHGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)

![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)